3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The piperidine and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazine and piperidine derivatives .
Scientific Research Applications
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid.
Pyrazine Derivatives: Pyrazine and its substituted derivatives also exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of the piperidine and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-piperidin-1-ylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJSFRBBSEDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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